13-Deoxydoxorubicin is primarily synthesized through chemical methods that involve the selective reduction of doxorubicin. It can also be produced via biosynthetic pathways involving genetically engineered microorganisms such as Streptomyces peucetius, which naturally produces doxorubicin and its analogs.
This compound falls under the category of anthracyclines, a class of drugs known for their efficacy in treating various cancers by interfering with DNA replication and transcription.
The synthesis of 13-deoxydoxorubicin typically involves the following steps:
The reaction conditions for the reduction are controlled to optimize yield and purity. The use of mild temperatures and specific solvent systems is critical to prevent degradation of sensitive functional groups.
The molecular formula for 13-deoxydoxorubicin is . The structure features an anthraquinone core with hydroxyl and methoxy groups that contribute to its biological activity.
13-Deoxydoxorubicin participates in various chemical reactions:
Common reagents for these reactions include:
Major products formed through these reactions include reduced anthraquinone derivatives and hydroxyl radicals.
The mechanism of action of 13-deoxydoxorubicin involves several key processes:
These mechanisms contribute to its effectiveness as an anticancer agent.
The physical properties of 13-deoxydoxorubicin include:
Chemical properties include:
Relevant data from studies indicate that modifications at specific positions can significantly alter pharmacokinetic properties such as absorption and distribution.
13-Deoxydoxorubicin is primarily explored for its potential applications in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2